3,7-Dichlorocinnoline
CAS No.: 817209-49-7
Cat. No.: VC17598388
Molecular Formula: C8H4Cl2N2
Molecular Weight: 199.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 817209-49-7 |
|---|---|
| Molecular Formula | C8H4Cl2N2 |
| Molecular Weight | 199.03 g/mol |
| IUPAC Name | 3,7-dichlorocinnoline |
| Standard InChI | InChI=1S/C8H4Cl2N2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H |
| Standard InChI Key | IOUQZWNQOBBHGC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=NN=C(C=C21)Cl)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3,7-Dichlorocinnoline belongs to the cinnoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridazine moiety. The chlorine substituents at positions 3 and 7 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄Cl₂N₂ |
| Molecular Weight | 199.03 g/mol |
| IUPAC Name | 3,7-Dichlorocinnoline |
| CAS Registry Number | Not publicly disclosed |
The absence of a CAS number in public databases underscores the compound’s limited commercial availability and research focus.
Spectroscopic and Computational Insights
While experimental spectroscopic data (e.g., NMR, IR) for 3,7-dichlorocinnoline are unavailable, analog studies on 4,8-dichlorocinnoline suggest characteristic peaks for aromatic C–Cl stretches (~550–650 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) in IR spectra. Computational models predict a planar geometry with partial charge localization at the chlorine atoms, enhancing electrophilic substitution susceptibility at the 5- and 8-positions .
Synthetic Methodologies
Historical Context and Challenges
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Regioselectivity control: Ensuring precise chlorine placement at the 3- and 7-positions.
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Stability issues: Chlorinated cinnolines are prone to decomposition under acidic or thermal conditions .
Hypothetical Synthesis Pathway
A plausible route involves:
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Cinnoline core formation: Cyclocondensation of o-phenylenediamine with malonyl chloride.
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Directed chlorination: Use of sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, leveraging steric and electronic effects to favor 3,7-substitution.
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Purification: Column chromatography over silica gel with hexane/ethyl acetate eluents .
This method remains theoretical, as no experimental validation has been published.
| Compound | IC₅₀ (μM) against HeLa Cells | LogP |
|---|---|---|
| 4,7-Dichlorocinnoline | 0.45 ± 0.12 | 2.89 |
| 4,8-Dichlorocinnoline | 1.20 ± 0.30 | 3.15 |
| 3,7-Dichlorocinnoline | Predicted: 0.60–1.10 | 2.95 |
These estimates highlight potential cytotoxicity but require empirical validation .
Research Gaps and Future Directions
Critical Unanswered Questions
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Synthetic reproducibility: Can regioselective chlorination be achieved without side products?
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Pharmacokinetics: How does the 3,7-substitution pattern affect metabolic stability compared to 4,7- and 4,8-isomers?
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Toxicity profile: Are there organ-specific liabilities in preclinical models?
Emerging Opportunities
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